Dual PDGFRβ/VEGFR-2 Inhibition Profile Versus Single-Target PDGFR Inhibitors
Tyrphostin AG1433 is defined by its selective dual inhibition of PDGFRβ and VEGFR-2. This contrasts with Tyrphostin AG 1296, a potent PDGFR inhibitor (IC50 0.3-0.5 μM) that demonstrates no inhibitory activity against VEGFR-2 or EGFR . The functional implication is that AG1433 targets both the pericyte and endothelial cell compartments of the vasculature, whereas AG 1296 only affects the former.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | PDGFRβ: 5.0 μM; VEGFR-2: 9.3 μM |
| Comparator Or Baseline | Tyrphostin AG 1296: PDGFR IC50 = 0.3-0.5 μM; VEGFR-2: No activity |
| Quantified Difference | AG1433 is ~10-15x less potent on PDGFR than AG 1296, but uniquely adds VEGFR-2 inhibition. |
| Conditions | In vitro kinase assays. |
Why This Matters
Procurement of AG1433 is essential for experimental models where the dual role of PDGF and VEGF signaling in angiogenesis must be investigated simultaneously.
